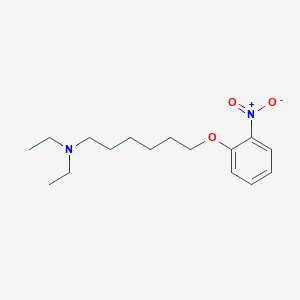
N,N-diethyl-6-(2-nitrophenoxy)-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-6-(2-nitrophenoxy)-1-hexanamine, commonly known as DHMA, is a synthetic compound that belongs to the class of phenylethylamines. DHMA has gained significant attention in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
DHMA has been studied extensively for its potential applications in various scientific research fields. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. DHMA has also been studied for its effects on the cardiovascular system, including its potential use as a vasodilator. Additionally, DHMA has been studied for its potential use in the treatment of obesity and diabetes.
Mechanism of Action
The exact mechanism of action of DHMA is not fully understood. However, it has been suggested that DHMA acts on various receptors in the body, including adrenergic and dopaminergic receptors. DHMA has also been found to increase the levels of various neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
DHMA has been found to have various biochemical and physiological effects. It has been shown to increase energy levels, improve cognitive function, and enhance athletic performance. DHMA has also been found to have anti-inflammatory effects and to protect against oxidative stress. Additionally, DHMA has been found to have vasodilatory effects, which may have implications for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DHMA for lab experiments is its relative ease of synthesis. DHMA can be synthesized in a laboratory setting using simple equipment and reagents. Additionally, DHMA has been found to have a wide range of potential applications in various scientific research fields. However, one of the limitations of DHMA is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of DHMA.
Future Directions
There are several future directions for research on DHMA. One area of research is the potential use of DHMA as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DHMA has been found to have neuroprotective properties, which may make it a promising candidate for the treatment of these diseases. Additionally, further research is needed to fully understand the mechanism of action of DHMA and its potential applications in various scientific research fields. Overall, DHMA is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
DHMA is synthesized by the reaction of 2-nitrophenol with diethylhexylamine in the presence of a base. The reaction yields DHMA in high purity and yield. The synthesis method is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
N,N-diethyl-6-(2-nitrophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-17(4-2)13-9-5-6-10-14-21-16-12-8-7-11-15(16)18(19)20/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUNOPFJGRPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-(2-nitrophenoxy)hexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)
![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)

![3-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229087.png)
![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5229114.png)
![5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5229118.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)